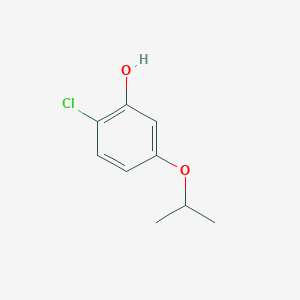

2-Chloro-5-isopropoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-isopropoxyphenol is a chemical compound with the linear formula C9H11O2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI key FCCNMQQWEVSKNC-UHFFFAOYSA-N . The compound has a linear formula of C9H11O2Cl1 .Physical And Chemical Properties Analysis

This compound is a solid compound . It does not have a flash point . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Phenolic Acid - Chlorogenic Acid (CGA)

Chlorogenic Acid (CGA), closely related to phenolic compounds like 2-Chloro-5-isopropoxyphenol, has been the subject of extensive research due to its various biological and pharmacological effects. CGA is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and as a central nervous system stimulator. It plays a significant role in lipid and glucose metabolism regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects come from its ability to protect animals from chemical or lipopolysaccharide-induced injuries (Naveed et al., 2018).

Biomonitoring Pesticide Exposure

2-Isopropoxyphenol, a metabolite of the pesticide propoxur, serves as a biomarker for pesticide exposure. An analytical method involving hydrolysis and solvent extraction, followed by gas chromatographic-mass spectrometric assay, has been developed for assessing occupational exposure to pesticides like propoxur through the quantification of 2-isopropoxyphenol in urine (Leenheers et al., 1992).

Lignin Analysis

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This method offers excellent resolution of various phenolic hydroxyl environments in lignins, which is crucial for understanding lignin structure and composition (Granata & Argyropoulos, 1995).

Nutraceutical and Food Additive - Chlorogenic Acid

Chlorogenic acid, a phenolic compound, has been identified as both a nutraceutical and a food additive. Its health-promoting properties include anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it beneficial for treating metabolic syndrome and associated disorders. As a food additive, it exhibits antimicrobial activity against a broad range of organisms, enhancing food preservation (Santana-Gálvez et al., 2017).

Polymerization Catalyst

2,2‘-Methylenebis(4-chloro-6-isopropyl-3-methylphenol) reacts with trimethylaluminum, yielding catalysts efficient for the ring-opening polymerization of lactones. These catalysts are significant in polymer science for creating specific polymer structures (Chen et al., 2001).

Safety and Hazards

2-Chloro-5-isopropoxyphenol is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

Wirkmechanismus

Target of Action

This compound is a unique chemical provided to early discovery researchers, and the buyer assumes responsibility to confirm its product identity and/or purity .

Biochemical Pathways

Strain CNP-8 . In this bacterium, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-Chloro-5-Nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2-Chloro-5-Nitrophenol degradation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-isopropoxyphenol .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is speculated that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-isopropoxyphenol vary with different dosages in animal models .

Metabolic Pathways

It is speculated that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is speculated that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-chloro-5-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNXSWJKGRGPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2946676.png)

![N-[(3-Chloro-2-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2946677.png)

![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)

![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2946687.png)

![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2946693.png)

![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2946698.png)